Fmoc-beta-chloro-L-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

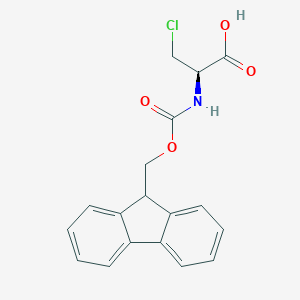

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICWPULFDZCIBU-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101203107 | |

| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212651-52-0 | |

| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212651-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-beta-chloro-L-alanine (CAS 212651-52-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-beta-chloro-L-alanine is a synthetic amino acid derivative of significant interest in the fields of peptide synthesis, drug discovery, and chemical biology.[1][2] Structurally, it is an L-alanine residue featuring a chlorine atom at the β-position and the fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group.[3] This unique combination of a reactive chloroalkane side chain and a base-labile protecting group makes it a versatile building block for the synthesis of modified peptides and peptidomimetics with tailored biological activities.[4] The presence of the chlorine atom provides a reactive handle for various nucleophilic substitution reactions, allowing for the introduction of diverse functionalities into a peptide sequence.[4] Furthermore, the beta-chloro-alanine moiety itself is known to act as an inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, most notably alanine racemase, making it a valuable tool for developing novel antimicrobial agents.[5][6]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its role in inhibiting key biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 212651-52-0 | [3] |

| Molecular Formula | C₁₈H₁₆ClNO₄ | [3] |

| Molecular Weight | 345.79 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Storage Conditions | 2-8°C, protect from light and moisture. | [2] |

| Solubility | While specific data for this compound is not readily available, Fmoc-protected amino acids are generally soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). They are sparingly soluble in water. | [7][8] |

| Specific Rotation | Data not available. For comparison, the specific rotation of Fmoc-L-alanine is [α]²⁰/D −18.5±1°, c = 1 in DMF. | [9] |

Experimental Protocols

Synthesis of this compound

Materials:

-

L-3-chloroalanine hydrochloride

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

-

Dioxane or Acetone

-

Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of L-3-chloroalanine: Dissolve L-3-chloroalanine hydrochloride in a 10% aqueous solution of sodium carbonate. The amount of base should be sufficient to neutralize the hydrochloride salt and maintain a basic pH (8-9).

-

Preparation of Fmoc reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane or acetone.

-

Reaction: Cool the L-3-chloroalanine solution in an ice bath. Slowly add the Fmoc reagent solution dropwise to the cooled amino acid solution with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with dilute HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

Extraction: Extract the product into ethyl acetate.

-

Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.

Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a growing peptide chain using standard Fmoc-SPPS protocols.[11] Due to the potential for side reactions, careful selection of coupling reagents and conditions is advised.

Workflow for a single coupling cycle:

Caption: General workflow for one cycle of Fmoc-SPPS.

Detailed Protocol:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids) with the N-terminal Fmoc group removed. Swell the resin in DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent (e.g., HCTU, HATU; 2.9-4.5 equivalents), and an additive (e.g., HOBt, Oxyma; 3-5 equivalents) in DMF. Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to initiate activation. Pre-activation for 1-2 minutes is typically sufficient.[12]

-

Coupling: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-4 hours. For sterically hindered couplings, a longer reaction time or a double coupling may be necessary.[12]

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test or the ninhydrin test. A negative test indicates the absence of free primary amines and a successful coupling.[13]

-

Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: To prepare for the next coupling cycle, treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the newly added amino acid.[11]

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[11]

Potential Side Reactions:

-

Dehydroalanine formation: Under basic conditions, such as the piperidine treatment for Fmoc deprotection, β-elimination of HCl can occur, leading to the formation of a dehydroalanine residue.[14]

-

Piperidine Adduct Formation: The dehydroalanine intermediate is an electrophile and can react with piperidine (the deprotection reagent) to form a 3-(1-piperidinyl)alanine adduct.[14] This side reaction can be minimized by using milder deprotection conditions or alternative bases.

Nucleophilic Substitution at the β-Position

The β-chloro group serves as a reactive site for nucleophilic substitution, allowing for the post-synthetic modification of peptides.

Caption: Nucleophilic substitution at the beta-carbon.

General Protocol:

-

Peptide Synthesis: Synthesize the peptide containing this compound on the solid support.

-

Nucleophilic Displacement: After incorporation, and while the peptide is still on the resin, treat the peptidyl-resin with a solution of the desired nucleophile (e.g., a thiol, amine, or azide) in a suitable solvent.

-

Reaction Conditions: The reaction conditions (solvent, temperature, reaction time, and use of a base) will depend on the nucleophilicity of the incoming group and may require optimization.

-

Washing: After the reaction, wash the resin thoroughly to remove excess nucleophile and byproducts.

-

Cleavage: Cleave the modified peptide from the resin as described previously.

Biological Activity and Signaling Pathways

The primary biological activity of β-chloro-L-alanine stems from its ability to inhibit pyridoxal phosphate (PLP)-dependent enzymes, particularly alanine racemase.[5]

Inhibition of Alanine Racemase

Alanine racemase is a crucial bacterial enzyme that catalyzes the racemization of L-alanine to D-alanine.[15] D-alanine is an essential component of the peptidoglycan layer of the bacterial cell wall.[16] By inhibiting this enzyme, β-chloro-L-alanine disrupts cell wall synthesis, leading to bacterial cell death.[6] This makes alanine racemase an attractive target for the development of novel antibiotics, as this enzyme is absent in humans.[16]

The mechanism of inhibition involves β-chloro-L-alanine acting as a suicide substrate. The enzyme processes it as it would its natural substrate, L-alanine. However, during the catalytic cycle, the β-chloro group is eliminated, generating a reactive amino-acrylate intermediate that covalently modifies the PLP cofactor, thereby irreversibly inactivating the enzyme.[17]

Caption: Inhibition of bacterial cell wall synthesis.

Other Enzymatic Targets

In addition to alanine racemase, β-chloro-L-alanine has been shown to inhibit other PLP-dependent enzymes, including:

-

Threonine deaminase[5]

-

Branched-chain amino acid transaminase (Transaminase B)[5]

-

Alanine-valine transaminase (Transaminase C)[5]

This broader spectrum of activity, while potentially enhancing its antimicrobial efficacy, also suggests a lower specificity compared to inhibitors that target only alanine racemase.[1]

Conclusion

This compound is a valuable and versatile building block for chemical biologists and medicinal chemists. Its utility in solid-phase peptide synthesis allows for the straightforward incorporation of a reactive handle into peptide sequences. This enables the creation of modified peptides with novel properties through post-synthetic modifications. Furthermore, its inherent biological activity as an inhibitor of alanine racemase and other bacterial enzymes provides a foundation for the development of new therapeutic agents. A thorough understanding of its chemical properties, reactivity, and potential for side reactions is crucial for its successful application in research and drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. Alanine racemase - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

A Technical Overview of Fmoc-beta-chloro-L-alanine: Molecular Properties

Fmoc-beta-chloro-L-alanine is a derivative of the amino acid L-alanine, which is utilized in peptide synthesis and drug development.[1][2] It incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, a feature essential for the selective protection of amino groups during the synthesis of peptides.[1][2] The presence of a chlorine atom at the beta position enhances the molecule's reactivity, making it a valuable component for creating complex peptides and for the development of novel therapeutics.[2][]

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis protocols and for analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₁₈H₁₆ClNO₄ | [4] |

| Molecular Weight | 345.79 g/mol | [4] |

| Appearance | White solid | [1][2][] |

| CAS Number | 212651-52-0 | [1][4] |

| Alternate Names | Fmoc-β-Chloro-L-Ala-OH, Fmoc-3-Chloro-L-alanine | [1][][4] |

Molecular Structure and Composition

The structure of this compound is composed of a central L-alanine core, which is modified with a chloro group at the beta-carbon and an N-terminal Fmoc protecting group. This composition is illustrated in the diagram below.

Caption: Logical diagram of this compound's molecular components.

Experimental Protocols

Detailed experimental protocols for the use of this compound are specific to the application, such as its incorporation into a particular peptide sequence via solid-phase peptide synthesis (SPPS). These protocols would typically include steps for:

-

Deprotection: Removal of the Fmoc group from the preceding amino acid on the solid support, usually with a solution of piperidine in a solvent like dimethylformamide (DMF).

-

Activation: Activation of the carboxylic acid of this compound using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA).

-

Coupling: Reaction of the activated this compound with the deprotected N-terminus of the resin-bound peptide.

-

Washing: Thorough washing of the resin with solvents like DMF to remove excess reagents and byproducts.

The precise concentrations, reaction times, and temperatures for these steps would be dictated by the specific peptide sequence and the scale of the synthesis. Researchers should consult established solid-phase peptide synthesis manuals for standard procedures and adapt them based on the properties of this specific amino acid derivative.

References

An In-depth Technical Guide to the Solubility of Fmoc-beta-chloro-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-beta-chloro-L-alanine (Fmoc-β-Cl-Ala-OH), a crucial building block in peptide synthesis and drug discovery. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide offers a thorough analysis based on the known solubility of structurally similar compounds, including other Fmoc-protected amino acids and the parent amino acid, β-chloro-L-alanine. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise solubility of Fmoc-β-chloro-L-alanine in various solvents, ensuring the successful design and execution of their synthetic strategies.

Physicochemical Properties

This compound is a derivative of the natural amino acid alanine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a chlorine atom at the beta position. These modifications significantly influence its solubility profile, rendering it more soluble in organic solvents compared to its unprotected counterpart.

| Property | Value |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-β-chloro-L-alanine |

| Synonyms | Fmoc-β-Chloro-L-Ala-OH, Fmoc-3-Chloro-L-alanine |

| CAS Number | 212651-52-0 |

| Molecular Formula | C₁₈H₁₆ClNO₄ |

| Molecular Weight | 345.78 g/mol |

| Appearance | White to off-white solid |

Solubility Profile

Fmoc-protected amino acids are generally characterized by their good solubility in polar aprotic solvents commonly employed in solid-phase peptide synthesis (SPPS). The bulky, nonpolar Fmoc group enhances solubility in organic media, while the polar carboxylic acid and the chloro-substituent contribute to its solubility in a range of solvents.

Qualitative Solubility Observations:

Based on literature concerning similar compounds and general principles of peptide chemistry, this compound is expected to be soluble in the following solvents:

-

High Solubility: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF)

-

Moderate to Low Solubility: Acetonitrile (ACN), Dichloromethane (DCM), Chloroform

-

Insoluble: Water, Hexanes, Diethyl ether

Quantitative Solubility Data for Related Compounds:

The following table summarizes available quantitative solubility data for structurally similar compounds. This information can serve as a valuable estimation for the solubility of this compound.

| Compound | Solvent | Temperature (°C) | Solubility |

| Fmoc-Ala-OH | DMF | Not Specified | "clearly soluble" at 0.5 M (25 mmole in 50 mL)[1] |

| Fmoc-DL-Ala-OH | DMSO | Not Specified | 100 mg/mL (approx. 321 mM)[2] |

| β-Chloro-L-alanine hydrochloride | Water | Not Specified | 50 mg/mL[3] |

| β-Chloro-L-alanine hydrochloride | Ethanol | Not Specified | 50 mg/mL[3] |

Disclaimer: The data presented above is for structurally related compounds and should be used as an estimation. It is highly recommended to experimentally determine the solubility of this compound for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of this compound in a given solvent. This method is based on the equilibrium saturation-shake-flask method, followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) for quantification.

Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, DMSO, ACN)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 20 mg) into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the solvent of interest (e.g., 1.0 mL) to the vial.

-

Securely cap the vial and vortex for 1-2 minutes to facilitate initial dissolution.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vial for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Clarification:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method. The dilution factor should be accurately recorded.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

-

Inject the diluted sample of the saturated solution into the HPLC system under the same conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL or moles/L (M).

-

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for determining solubility and a logical decision-making process for solubilizing Fmoc-protected amino acids.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Decision workflow for solubilizing Fmoc-protected amino acids.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Its unique chemical properties have paved the way for the efficient and reliable production of complex peptide sequences, which is critical for advancements in drug discovery, biochemistry, and materials science.[1] This technical guide provides a comprehensive overview of the Fmoc protecting group, including its fundamental chemistry, detailed experimental protocols, quantitative performance data, and a discussion of potential challenges.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group in peptide synthesis is founded on its unique combination of stability and selective lability. It remains robust under acidic conditions while being readily cleaved by mild bases, a property that forms the basis of the orthogonal protection strategy in SPPS.[2]

Key Characteristics:

-

Base Lability and Acid Stability: The defining feature of the Fmoc group is its susceptibility to cleavage under mild basic conditions, typically with a secondary amine like piperidine.[1] Conversely, it exhibits remarkable stability in acidic environments. This allows for the selective deprotection of the α-amino group of the growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage to the solid support.[2][3]

-

Orthogonal Protection Strategy: The differential stability of the base-labile Fmoc group and acid-labile side-chain protecting groups is the foundation of modern SPPS. This orthogonality permits the sequential removal of the N-terminal protecting group for chain elongation, while the side-chain functionalities remain protected until the final cleavage from the solid support using a strong acid like trifluoroacetic acid (TFA).[1][]

-

UV Monitoring: The fluorenyl moiety of the Fmoc group possesses strong ultraviolet (UV) absorbance at approximately 301 nm.[5][6] This characteristic allows for real-time, non-invasive monitoring of the completeness of both the deprotection and coupling steps during automated peptide synthesis.[6]

-

Enhanced Solubility: Fmoc-protected amino acids generally exhibit good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[7] This is crucial for ensuring efficient and complete coupling reactions.

Chemical Mechanisms of Fmoc Protection and Deprotection

A thorough understanding of the underlying chemical mechanisms is essential for optimizing peptide synthesis protocols.

Fmoc Protection of Amino Acids

The Fmoc group is typically introduced by reacting an amino acid with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[5][8] Fmoc-OSu is generally preferred due to its greater stability and lower tendency to cause the formation of dipeptide byproducts.[7] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.

Caption: Fmoc protection of an amino acid using Fmoc-OSu.

Fmoc Deprotection

The removal of the Fmoc group is achieved through a β-elimination mechanism initiated by a mild base, most commonly piperidine.[9] The base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[10] The reactive DBF is then trapped by the excess amine to form a stable adduct.[11]

Caption: Base-mediated deprotection of the Fmoc group.

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc deprotection and subsequent coupling reactions is influenced by various factors. The following tables provide a summary of quantitative data to aid in the selection of optimal reagents and conditions.

Comparison of Fmoc Deprotection Reagents

While 20% piperidine in DMF is the standard, other bases have been investigated to mitigate side reactions or address specific challenges.[12]

| Deprotection Reagent | Concentration | Typical Deprotection Time | Notes |

| Piperidine in DMF | 20% (v/v) | 2 x (1-10 min) | The most common and robust condition. A two-step deprotection is standard.[9] |

| 4-Methylpiperidine (4-MP) in DMF | 20% (v/v) | 2 x (1-10 min) | An alternative to piperidine with similar efficiency.[12] |

| Piperazine (PZ) in DMF/Ethanol | 10% (w/v) in 9:1 | Slower for some amino acids (e.g., Arginine) compared to piperidine and 4-MP.[12] | Used in lower concentration due to solubility; may require longer deprotection times.[12] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | Very fast | A stronger, non-nucleophilic base; can lead to faster deprotection but may increase side reactions. |

Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for efficient peptide bond formation and minimizing racemization.[13]

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |

| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >97 | >90 | Low |

Data adapted from comparative studies of coupling reagents.[13]

Experimental Protocols

The following are detailed methodologies for key experiments in Fmoc chemistry.

Protocol 1: Fmoc Protection of an Amino Acid

This protocol describes the general procedure for the protection of the α-amino group of an amino acid using Fmoc-OSu.[8]

Materials:

-

Amino acid

-

Fmoc-OSu (1.05 equivalents)

-

10% aqueous sodium carbonate solution

-

Dioxane or acetone

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in the 10% aqueous sodium carbonate solution.

-

Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidification: Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.

-

Extraction and Drying: Extract the Fmoc-amino acid with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent to obtain the Fmoc-protected amino acid.

Protocol 2: Cyclical Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps in a single cycle of Fmoc-SPPS.

Caption: A single cycle in Fmoc solid-phase peptide synthesis.

Detailed Steps:

-

Resin Preparation: Swell the Fmoc-amino acid pre-loaded resin in DMF for at least 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin and mix for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the resin and mix for 1-2 hours.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid coupling, perform a final Fmoc deprotection. The peptide is then cleaved from the resin and the side-chain protecting groups are removed, typically using a cocktail containing a strong acid such as trifluoroacetic acid (TFA).

Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The completion of the deprotection reaction can be monitored by UV spectroscopy, detecting the release of the dibenzofulvene-piperidine adduct.[6]

Procedure:

-

Collect the filtrate from the deprotection step.

-

Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF).

-

Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.

-

The concentration of the dibenzofulvene-piperidine adduct can be calculated using the Beer-Lambert law (ε ≈ 7800 M⁻¹cm⁻¹), which corresponds to the amount of Fmoc group removed.

Common Side Reactions in Fmoc Chemistry

While robust, Fmoc chemistry is not without potential side reactions that can affect the purity and yield of the final peptide.

-

Aspartimide Formation: This is a significant side reaction that can occur during the deprotection of aspartic acid residues, particularly when followed by glycine, serine, or asparagine.[14] The side-chain carboxyl group can attack the peptide backbone, forming a five-membered ring intermediate.

-

Racemization: The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to racemization, particularly for sensitive amino acids like histidine and cysteine.[13] The choice of coupling reagent and base can significantly influence the extent of racemization.

-

Diketopiperazine Formation: This can occur at the dipeptide stage, where the N-terminal amino group attacks the C-terminal ester linkage to the resin, leading to cleavage of the dipeptide from the solid support.

-

Incomplete Deprotection or Coupling: Steric hindrance or peptide aggregation on the resin can prevent complete deprotection or coupling, leading to deletion sequences in the final product.[6]

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild, efficient, and versatile method for the synthesis of a wide array of peptides.[15] A thorough understanding of its chemistry, lability, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-purity peptides for their research and therapeutic applications. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for achieving successful outcomes in peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Reactivity of the β-Chloro Group in L-Alanine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Chloro-L-alanine and its derivatives are versatile synthons in medicinal chemistry and chemical biology, primarily owing to the reactive C-Cl bond at the β-position. This technical guide provides a comprehensive overview of the reactivity of this functional group, with a focus on its utility in the development of novel therapeutics. Key reaction pathways, including nucleophilic substitution and elimination, are discussed in detail. This document summarizes quantitative data, provides experimental protocols for key transformations, and presents visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the chemistry and biological applications of these valuable compounds.

Introduction

The unique chemical architecture of β-chloro-L-alanine, a non-proteinogenic amino acid, renders it a valuable building block in the synthesis of a wide array of biologically active molecules.[1] Its structural similarity to natural amino acids allows it to interact with enzymatic systems, often acting as an inhibitor, while the presence of the chlorine atom at the β-position provides a reactive handle for various chemical modifications.[2][3] This guide will delve into the chemical reactivity of the β-chloro group, exploring the factors that influence its lability and its propensity to undergo nucleophilic substitution and elimination reactions. Understanding these properties is crucial for the rational design of enzyme inhibitors, probes for biochemical pathways, and novel pharmaceutical agents.[4]

Chemical Reactivity of the β-Chloro Group

The reactivity of the β-chloro group in L-alanine derivatives is primarily governed by two competing reaction pathways: nucleophilic substitution and β-elimination. The preferred pathway is influenced by factors such as the nature of the nucleophile/base, the solvent system, and the protecting groups on the amino and carboxyl functionalities.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the adjacent amino and carboxyl groups activates the β-carbon for nucleophilic attack. A wide range of nucleophiles can displace the chloride ion, leading to the formation of various substituted L-alanine derivatives.

A prominent example is the synthesis of cysteine derivatives through the reaction of β-chloro-L-alanine with sulfur nucleophiles. For instance, D-cysteine can be synthesized from 3-chloro-D-alanine and hydrogen sulfide using the enzyme 3-chloro-D-alanine hydrogen chloride-lyase.[5] This enzymatic transformation highlights the susceptibility of the C-Cl bond to nucleophilic attack by thiols.

β-Elimination Reactions

In the presence of a base, β-chloro-L-alanine can undergo an elimination reaction to form a reactive dehydroalanine intermediate. This pathway is particularly relevant in the context of enzyme-catalyzed reactions where an active site residue can act as a base to abstract the α-proton.

Quantitative Data on Reactivity

Table 1: Enzymatic Inhibition Data for β-Chloro-Alanine Derivatives

| Enzyme | Derivative | Inhibition Type | Kinetic Parameter | Value | Reference |

| D-Amino Acid Transaminase (Bacillus sphaericus) | β-Chloro-D-alanine | Competitive (with D-alanine) | Ki | ~10 µM | [6] |

| D-Amino Acid Transaminase (Bacillus sphaericus) | β-Chloro-D-alanine | Uncompetitive (with α-ketoglutarate) | Ki | Weak | [6] |

| D-Amino Acid Transaminase (Bacillus sphaericus) | β-Chloro-D-alanine | Inactivation | Kinact | ~10 µM | [6] |

Spectroscopic Characterization

The structural elucidation of β-chloro-L-alanine derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for Boc-L-Alanine Benzyl Ester in CDCl₃ [7]

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~7.35 (m) | Aromatic protons (C₆H₅) | ~172.5 | Ester C=O |

| ~5.15 (s) | Benzyl CH₂ | ~155.0 | BOC C=O |

| ~5.00 (d) | NH | ~135.5 | Aromatic C (quaternary) |

| ~4.35 (p) | α-CH | ~128.5 | Aromatic CH |

| ~1.45 (s) | BOC (CH₃)₃ | ~80.0 | BOC C(CH₃)₃ |

| ~1.40 (d) | Alanine CH₃ | ~67.0 | Benzyl CH₂ |

| ~49.5 | α-CH | ||

| ~28.3 | BOC (CH₃)₃ | ||

| ~18.5 | Alanine CH₃ |

Note: These are predicted values and may vary based on experimental conditions.

Mass Spectrometry Fragmentation: The fragmentation of β-chloro-L-alanine derivatives in mass spectrometry is influenced by the functional groups present. For ester derivatives, characteristic fragmentation patterns include the loss of the alkoxy group (-OR) and rearrangements involving hydrogens.[8]

Experimental Protocols

Synthesis of Boc-β-chloro-L-alanine

This protocol is adapted from the synthesis of related derivatives and provides a general procedure.

-

Materials: L-serine, trichloroacetonitrile, triphenylphosphine (PPh₃), di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM), methanol (MeOH), 10% Palladium on carbon (Pd/C).

-

Procedure:

-

Protection of L-serine: React L-serine with Boc₂O in the presence of TEA in a suitable solvent like DCM to obtain Boc-L-serine.

-

Chlorination: To a solution of Boc-L-serine in dry DCM, add triphenylphosphine followed by trichloroacetonitrile. Stir the reaction at room temperature.

-

Work-up: After the reaction is complete (monitored by TLC), concentrate the mixture and purify the crude product by column chromatography to yield Boc-β-chloro-L-alanine.

-

Synthesis of β-chloro-L-alanine benzyl ester hydrochloride salt

-

Materials: Boc-β-chloro-L-alanine, benzyl bromide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dry benzene, 2M HCl in diethyl ether.

-

Procedure:

-

Benzylation: Dissolve Boc-β-chloro-L-alanine in dry benzene. Add DBU and benzyl bromide and stir the mixture at room temperature.

-

Deprotection: After completion of the benzylation, remove the Boc group by treating the product with 2M HCl in diethyl ether.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration and dry under vacuum.

-

Applications in Drug Development and Research

The reactivity of the β-chloro group is central to the biological activity of β-chloro-L-alanine derivatives, particularly as enzyme inhibitors.

Enzyme Inhibition

β-Chloro-L-alanine is a well-known inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, including alanine racemase and various aminotransferases.[2]

-

Alanine Racemase: This enzyme is crucial for bacterial cell wall synthesis, making it an attractive target for antibiotics. β-Chloro-L-alanine acts as a suicide inhibitor, where the enzyme-catalyzed elimination of HCl from the inhibitor generates a reactive amino-acrylate intermediate that covalently modifies the PLP cofactor, leading to irreversible inactivation of the enzyme.

-

D-Amino Acid Transaminase: β-Chloro-D-alanine has been shown to be a potent competitive inhibitor of D-amino acid transaminase from Bacillus sphaericus.[6] The inhibition mechanism involves an α,β-elimination reaction that leads to enzyme inactivation.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of enzyme inhibition and a general experimental workflow for synthesizing derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide by 3-chloro-D-alanine hydrogen chloride-lyase (deaminating) of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-β-chloro-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Fmoc-β-chloro-L-alanine, a valuable building block in peptide synthesis and drug discovery. The β-chloro substitution offers a reactive site for further chemical modifications, making it a crucial intermediate for creating functionalized peptides and peptidomimetics.[1][2] This document outlines a plausible and detailed two-step synthetic pathway starting from L-serine, followed by robust purification protocols.

I. Synthesis Pathway Overview

The synthesis of Fmoc-β-chloro-L-alanine can be efficiently achieved through a two-step process. The first step involves the chlorination of the hydroxyl group of a suitably protected L-serine derivative. This is followed by the well-established procedure for the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto the free amine of β-chloro-L-alanine.

Caption: Workflow for the synthesis and purification of Fmoc-β-chloro-L-alanine.

II. Experimental Protocols

Step 1: Synthesis of β-Chloro-L-alanine Hydrochloride from L-Serine

This initial step transforms the readily available amino acid L-serine into the key intermediate, β-chloro-L-alanine. The hydroxyl group of serine is converted to a chlorine atom. A plausible method for this transformation is analogous to the synthesis of similar halogenated amino acids.

Materials:

-

L-Serine

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dry Dichloromethane (DCM)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Suspension: Suspend L-serine (1 equivalent) in dry dichloromethane (DCM).

-

Activation: Cool the suspension in an ice bath and slowly add thionyl chloride (2-3 equivalents).

-

Reaction: Add pyridine (catalytic amount) and allow the reaction mixture to stir at room temperature overnight.

-

Quenching: Carefully quench the reaction by the slow addition of methanol.

-

Evaporation: Remove the solvent under reduced pressure.

-

Hydrolysis: Add a solution of hydrochloric acid and reflux the mixture to remove any ester protecting groups that may have formed.

-

Isolation: Cool the solution and precipitate the crude β-chloro-L-alanine hydrochloride by the addition of diethyl ether.

-

Purification: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. The crude product can be further purified by recrystallization.

Step 2: Synthesis of Fmoc-β-chloro-L-alanine

This step involves the protection of the amino group of β-chloro-L-alanine with the Fmoc group. This is a standard procedure in peptide chemistry.

Materials:

-

β-Chloro-L-alanine hydrochloride

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Acetone

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve β-chloro-L-alanine hydrochloride (1 equivalent) in a 10% aqueous solution of sodium carbonate.

-

Fmoc-Cl Addition: In a separate flask, dissolve Fmoc-Cl (1 equivalent) in dioxane or acetone.

-

Reaction: Cool the amino acid solution in an ice bath and add the Fmoc-Cl solution dropwise with vigorous stirring.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and other organic impurities.

-

Acidification: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2. A white precipitate of the crude product should form.

-

Extraction: Extract the product into ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-β-chloro-L-alanine.

III. Purification Protocol

Purification of the crude Fmoc-β-chloro-L-alanine is crucial to ensure high purity for subsequent applications. A combination of extraction and recrystallization is typically effective.

Procedure:

-

Aqueous Work-up: The initial purification is achieved during the extraction process as described in Step 2 of the synthesis.

-

Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as a mixture of ethyl acetate and hexane.

-

Crystallization: Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

-

Isolation: Collect the pure crystals by filtration.

-

Washing and Drying: Wash the crystals with cold hexane and dry them under vacuum.

For highly pure material, required for demanding applications, purification by column chromatography on silica gel may be necessary.

IV. Data Presentation

The following table summarizes the key quantitative data for Fmoc-β-chloro-L-alanine.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₆ClNO₄ | [3] |

| Molecular Weight | 345.79 g/mol | [3] |

| Appearance | White solid | [4] |

| Purity (HPLC) | ≥98% | [1][4] |

| Storage Temperature | 0-8 °C | [4] |

Note: Reaction yields are highly dependent on the specific reaction conditions and scale, and are therefore not provided as a fixed value.

V. Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of Fmoc-β-chloro-L-alanine. By following the outlined protocols, researchers and professionals in drug development can reliably produce this important building block for their synthetic needs. The versatility of the β-chloro group opens up numerous possibilities for the creation of novel and complex peptide-based molecules.[1]

References

Navigating the Stability of Fmoc-beta-chloro-L-alanine: A Technical Guide for Researchers

Fmoc-beta-chloro-L-alanine , a key building block in peptide synthesis and drug development, offers unique advantages due to its reactive beta-chloro substituent. However, the successful application of this reagent is contingent on a thorough understanding of its stability profile and appropriate storage and handling. This technical guide provides an in-depth analysis of the stability of this compound, outlines recommended storage conditions, and presents detailed experimental protocols for its assessment, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Stability and Degradation Profile

The stability of this compound is primarily influenced by the lability of the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the reactivity of the beta-chloro-L-alanine moiety.

Fmoc Group Stability: The Fmoc group is notoriously sensitive to basic conditions, undergoing a base-catalyzed beta-elimination reaction.[1] This cleavage is readily initiated by primary and secondary amines, such as piperidine, which is commonly used for its removal during solid-phase peptide synthesis. The Fmoc group is, however, generally stable under acidic conditions.

Beta-chloro-L-alanine Moiety Stability: The beta-chloro-L-alanine component of the molecule presents a potential degradation pathway through α,β-elimination of hydrogen chloride. This reaction is analogous to the enzymatic degradation of beta-chloro-D-alanine, which yields pyruvate, chloride, and ammonia. This elimination can be promoted by heat and basic conditions.

Due to the absence of specific, publicly available quantitative stability data for this compound, the following tables present a summary of recommended storage conditions based on supplier information and a hypothetical representation of stability under various stress conditions. This data is intended to be illustrative of the expected stability profile.

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or 0-8°C[2][] | To minimize thermal degradation and potential elimination reactions. |

| Light | Protect from light | To prevent potential photolytic degradation, a general precaution for complex organic molecules. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidative degradation. |

| Form | Solid | Storage in solution is generally not recommended for long periods due to potential solvent-mediated degradation. |

Handling:

-

Equilibrate the container to room temperature before opening to prevent moisture condensation.

-

Use in a well-ventilated area, preferably a fume hood.

-

Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE).

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be a base-catalyzed elimination reaction.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Photostability chamber

-

Oven

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 48 hours. Dissolve the stressed sample in acetonitrile to a final concentration of 1 mg/mL.

-

Photolytic Degradation: Expose a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines. Dissolve the stressed sample in acetonitrile to a final concentration of 1 mg/mL.

-

Control Sample: Dilute 1 mL of the stock solution with 1 mL of a 50:50 mixture of acetonitrile and water.

-

-

Sample Analysis:

-

After the specified incubation period, neutralize the acid and base-stressed samples.

-

Analyze all samples by a stability-indicating HPLC method.

-

Caption: Experimental workflow for a forced degradation study.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

Method Validation: The stability-indicating method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Summary of Expected Stability (Hypothetical Data)

The following table summarizes the expected stability of this compound under forced degradation conditions. The percentage degradation is hypothetical and serves as an example.

| Stress Condition | Reagent/Condition | Duration | Expected % Degradation (Hypothetical) | Potential Degradation Products |

| Acidic | 0.1 M HCl | 24 hours @ 60°C | < 5% | Minor hydrolysis of the Fmoc group |

| Basic | 0.1 M NaOH | 1 hour @ RT | > 90% | Dibenzofulvene, CO₂, beta-chloro-L-alanine, Fmoc-dehydroalanine |

| Oxidative | 3% H₂O₂ | 24 hours @ RT | < 10% | Oxidized impurities of the fluorenyl group |

| Thermal | 60°C (solid) | 48 hours | 5-15% | Products of beta-elimination of HCl |

| Photolytic | ICH Q1B | - | 10-20% | Photodegradation products |

Conclusion

A comprehensive understanding of the stability of this compound is paramount for its effective use in research and development. The primary stability concerns are its lability to basic conditions, which can lead to the cleavage of the Fmoc group, and the potential for beta-elimination of HCl from the alanine moiety, particularly under thermal stress. Adherence to recommended storage and handling conditions is critical to ensure the reagent's quality and performance. The provided experimental protocols for forced degradation and stability-indicating HPLC analysis offer a robust framework for researchers to assess the stability of this compound in their specific applications.

References

Spectroscopic and Synthetic Profile of Fmoc-beta-chloro-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-beta-chloro-L-alanine (N-α-fluorenylmethyloxycarbonyl-β-chloro-L-alanine) is a pivotal synthetic building block in the field of peptide chemistry and drug discovery. Its unique trifunctional nature, possessing a carboxylic acid, a readily cleavable Fmoc-protected amine, and a reactive beta-chloro substituent, makes it a valuable precursor for the synthesis of modified peptides, peptidomimetics, and complex molecular probes. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, a detailed experimental protocol for its synthesis, and an exploration of its applications.

Physicochemical Properties

This compound is an Fmoc-protected derivative of the non-proteinogenic amino acid β-chloro-L-alanine.[1]

| Property | Value | Reference |

| CAS Number | 212651-52-0 | [1] |

| Molecular Formula | C₁₈H₁₆ClNO₄ | [1] |

| Molecular Weight | 345.79 g/mol | [1] |

| Appearance | White solid | |

| Purity | ≥98% (HPLC) |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published in readily accessible literature. The following tables represent predicted and plausible data based on the analysis of structurally similar compounds. Researchers should consider this data as a reference and are advised to confirm it through their own analytical characterization.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.77 | d | 2H | Fmoc-H (aromatic) |

| ~7.60 | d | 2H | Fmoc-H (aromatic) |

| ~7.41 | t | 2H | Fmoc-H (aromatic) |

| ~7.32 | t | 2H | Fmoc-H (aromatic) |

| ~5.50 | d | 1H | NH |

| ~4.70 | m | 1H | α-CH |

| ~4.45 | d | 2H | Fmoc-CH₂ |

| ~4.25 | t | 1H | Fmoc-CH |

| ~3.90 | m | 2H | β-CH₂Cl |

¹³C NMR (Carbon NMR)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | C=O (Carboxyl) |

| ~156.0 | C=O (Fmoc) |

| ~143.7 | Fmoc (quaternary aromatic) |

| ~141.3 | Fmoc (quaternary aromatic) |

| ~127.8 | Fmoc (aromatic) |

| ~127.1 | Fmoc (aromatic) |

| ~125.1 | Fmoc (aromatic) |

| ~120.0 | Fmoc (aromatic) |

| ~67.5 | Fmoc-CH₂ |

| ~53.0 | α-CH |

| ~47.1 | Fmoc-CH |

| ~45.0 | β-CH₂Cl |

Mass Spectrometry (MS) Data

Electrospray Ionization (ESI-MS)

| m/z | Ion |

| 346.08 [M+H]⁺ | Protonated molecule |

| 368.06 [M+Na]⁺ | Sodium adduct |

| 344.07 [M-H]⁻ | Deprotonated molecule |

Experimental Protocols

The following section details a plausible protocol for the synthesis and purification of this compound, adapted from established methods for the Fmoc protection of amino acids.

Synthesis of this compound

Materials:

-

β-chloro-L-alanine hydrochloride

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution of Amino Acid: Dissolve β-chloro-L-alanine hydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

-

Fmoc Protection: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Work-up:

-

Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a white solid.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Logical Relationship in Peptide Synthesis

This compound serves as a key building block in solid-phase peptide synthesis (SPPS). The logical relationship of its utilization in SPPS is depicted below.

Caption: Incorporation of this compound in Solid-Phase Peptide Synthesis.

Conclusion

This compound is a versatile reagent with significant potential in the synthesis of novel peptides and therapeutic agents. While detailed, experimentally verified spectroscopic data remains somewhat elusive in public databases, the information and protocols provided in this guide offer a solid foundation for researchers. The synthetic and analytical workflows, along with the logical pathway for its use in peptide synthesis, are intended to facilitate its effective application in the laboratory. It is anticipated that as the use of this compound becomes more widespread, a greater wealth of characterization data will become available to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-β-chloro-L-alanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-β-chloro-L-alanine is a versatile, non-canonical amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1] The presence of a chlorine atom on the β-carbon introduces a reactive handle, enabling post-synthetic modifications and the development of peptides with unique properties. These modifications can include the introduction of therapeutic payloads, imaging agents, or cross-linking agents. Peptides containing β-chloro-L-alanine have shown significant potential in drug discovery, notably as inhibitors of enzymes such as alanine racemase, a key enzyme in bacterial cell wall synthesis.[2]

These application notes provide a comprehensive guide to the efficient incorporation of Fmoc-β-chloro-L-alanine into peptide sequences using Fmoc-based SPPS. This document outlines recommended protocols, potential challenges, and strategies to ensure high-yield and high-purity synthesis of peptides containing this unique amino acid.

Quantitative Data Presentation

Table 1: Comparative Synthesis Parameters for Fmoc-L-Alanine vs. Expected Performance for Fmoc-β-chloro-L-alanine

| Parameter | Fmoc-L-Alanine Strategy | Expected Fmoc-β-chloro-L-alanine Strategy | Notes |

| Coupling Efficiency | >99.5%[3] | >98% | The β-chloro group may slightly reduce coupling efficiency due to steric hindrance and electronic effects. Double coupling may be necessary to drive the reaction to completion. |

| Deprotection Time (20% Piperidine in DMF) | 5-20 minutes per cycle[3] | 5-20 minutes per cycle | The Fmoc deprotection time is not expected to be significantly affected by the β-chloro substitution. |

| Crude Peptide Purity | 85-95%[3] | 80-90% | Purity may be slightly lower due to potential side reactions such as β-elimination of HCl. Optimized coupling and cleavage conditions are crucial. |

| Final Peptide Yield | 20-40%[3] | 15-35% | Overall yield may be impacted by potentially lower coupling efficiency and the need for more stringent purification. |

| Final Purity (Post-HPLC) | >98%[3] | >98% | High purity can be achieved with careful optimization of purification protocols. |

Table 2: Recommended Coupling Reagents and Conditions

| Coupling Reagent | Equivalents (Reagent/Amino Acid/Base) | Activation Time | Coupling Time | Key Advantages & Considerations |

| HATU/HCTU | 2.9 / 3.0 / 6.0 | 2-5 min | 1-2 hours | Highly efficient for sterically hindered amino acids.[4] Recommended for single coupling. |

| DIC/Oxyma | 3.0 / 3.0 / 3.0 | 5-10 min | 2-4 hours | Good for minimizing racemization. May require longer coupling times or double coupling. |

| PyBOP | 3.0 / 3.0 / 6.0 | 5 min | 1-3 hours | Effective for hindered couplings, but the by-product (HMPA) is toxic. |

Experimental Protocols

The following protocols are recommended for the successful incorporation of Fmoc-β-chloro-L-alanine in manual or automated solid-phase peptide synthesis.

General Fmoc-SPPS Cycle

A typical Fmoc-SPPS cycle involves the iterative deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol for Coupling Fmoc-β-chloro-L-alanine

This protocol is optimized to ensure high coupling efficiency and minimize potential side reactions.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-β-chloro-L-alanine

-

Coupling reagent (e.g., HATU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Kaiser test kit

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Activation Solution: In a separate vessel, dissolve Fmoc-β-chloro-L-alanine (3 equivalents relative to resin loading) and HATU or HCTU (2.9 equivalents) in DMF.

-

Base Addition: Add DIPEA (6 equivalents) to the activation solution and mix for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Double Coupling (if necessary): If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction vessel and repeat steps 2-5.

-

Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Final Cleavage and Deprotection

The stability of the β-chloro group to standard TFA cleavage cocktails is generally good; however, prolonged exposure should be avoided to minimize potential side reactions.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

-

Dry the crude peptide under vacuum and purify by reverse-phase HPLC.

Potential Challenges and Mitigation Strategies

4.1. β-Elimination of HCl

The presence of the electron-withdrawing chlorine atom on the β-carbon can make the α-proton more acidic, potentially leading to β-elimination of HCl under basic conditions, forming a dehydroalanine residue.

Mitigation:

-

Use a weaker base for Fmoc deprotection if β-elimination is observed, although this may increase deprotection times.

-

Minimize the time the peptide is exposed to basic conditions.

-

Use coupling conditions that do not require a strong excess of base.

4.2. Steric Hindrance

The chloro group can cause steric hindrance, leading to incomplete coupling reactions.

Mitigation:

-

Use more potent coupling reagents such as HATU or HCTU.[4]

-

Perform a double coupling to ensure the reaction goes to completion.[5]

-

Increase the coupling time, monitoring completion with the Kaiser test.

Application Highlight: Inhibition of Alanine Racemase

Peptides containing β-chloro-L-alanine can act as suicide inhibitors of pyridoxal phosphate (PLP)-dependent enzymes like alanine racemase. The enzyme mistakes β-chloro-L-alanine for its natural substrate, L-alanine. During the catalytic cycle, the enzyme facilitates the elimination of HCl, generating a reactive amino-acrylate intermediate that covalently modifies the PLP cofactor, leading to irreversible inactivation of the enzyme.

Caption: Mechanism of alanine racemase inhibition by β-chloro-L-alanine.

Conclusion

The incorporation of Fmoc-β-chloro-L-alanine in SPPS provides a powerful tool for the synthesis of modified peptides with significant potential in research and drug development. While the presence of the β-chloro substituent introduces challenges such as potential side reactions and steric hindrance, these can be effectively managed through the use of optimized protocols, including the selection of appropriate coupling reagents and reaction conditions. The detailed methodologies and recommendations provided in these application notes are intended to guide researchers in the successful synthesis and application of peptides containing this valuable non-canonical amino acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Fmoc-β-chloro-L-alanine Coupling in Peptide Synthesis

Introduction

Fmoc-β-chloro-L-alanine is a halogenated amino acid derivative utilized as a valuable building block in solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a chlorine atom on the β-carbon, allows for its use in creating peptides with specific functionalities and for studying enzyme mechanisms.[2] The chloro-substituent enhances the reactivity of the amino acid, making it a useful tool in the design of bioactive peptides, enzyme inhibitors, and other therapeutics in drug discovery and development.[2][3][4][5] However, this enhanced reactivity also presents challenges, primarily the risk of a base-catalyzed β-elimination side reaction. Therefore, optimized coupling protocols are crucial for the successful incorporation of Fmoc-β-chloro-L-alanine into peptide sequences while minimizing undesirable byproducts.

These application notes provide detailed protocols and recommendations for the efficient coupling of Fmoc-β-chloro-L-alanine in Fmoc-based peptide synthesis, intended for researchers, scientists, and drug development professionals.

Challenges in Coupling Fmoc-β-chloro-L-alanine

The primary challenge during the incorporation of Fmoc-β-chloro-L-alanine is the potential for β-elimination of HCl, which leads to the formation of a dehydroalanine (Dha) residue in the peptide sequence. This side reaction is promoted by basic conditions, which are inherent to the Fmoc-SPPS workflow, particularly during the Fmoc deprotection step and the coupling step if tertiary amines like N,N-Diisopropylethylamine (DIPEA) are used.

Careful selection of coupling reagents and optimization of reaction conditions are essential to favor the desired amidation reaction over β-elimination, ensuring the integrity of the target peptide.

Recommended Coupling Reagents and Conditions

For efficient coupling and minimization of side reactions, the use of modern uronium/aminium or phosphonium salt-based coupling reagents is highly recommended. These reagents activate the carboxylic acid rapidly, facilitating a fast amide bond formation that can outcompete the β-elimination pathway.

Data Presentation: Comparison of Recommended Coupling Reagents

| Coupling Reagent | Class | Key Features & Recommendations |

| HATU | Aminium Salt | Highly efficient and fast-acting, making it suitable for sterically hindered or sensitive amino acids.[6] Often used with a non-nucleophilic base like DIPEA or 2,4,6-Collidine. The speed of coupling helps minimize base-contact time, reducing β-elimination risk. |

| HCTU | Aminium Salt | A cost-effective alternative to HATU with comparable high efficiency.[6] It is one of the most popular and effective coupling reagents for standard and challenging sequences. |

| PyBOP | Phosphonium Salt | Effective for hindered couplings with minimal side reactions.[6] Activation generates HOBt, which can help suppress racemization. The byproduct, tris(pyrrolidino)phosphine oxide, is water-soluble, facilitating its removal.[7] |

| DIC/Oxyma | Carbodiimide | A classic and cost-effective method. Diisopropylcarbodiimide (DIC) is used as the carbodiimide, and its urea byproduct is soluble in DMF.[8] The addition of OxymaPure® (ethyl cyanohydroxyiminoacetate) as an additive is recommended over HOBt to minimize side reactions and enhance coupling efficiency. |

Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Reagent equivalents are calculated relative to the initial loading of the resin.

General Fmoc-SPPS Workflow (Single Cycle)

This workflow outlines the standard steps for adding an amino acid in Fmoc-SPPS.

Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.

Protocol 1: Coupling with HATU

-

Resin Preparation: Following Fmoc deprotection and DMF washing of the peptide-resin, ensure all piperidine is removed.

-

Activation Solution: In a separate vessel, dissolve Fmoc-β-chloro-L-alanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes.

-

Coupling: Immediately add the activation solution to the deprotected peptide-resin.

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Coupling with HCTU

-